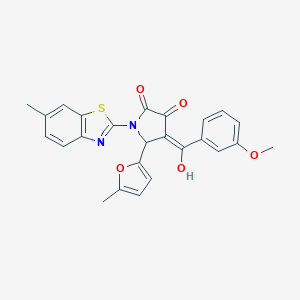
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolones and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, this compound has been found to activate the AMPK signaling pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in cancer progression, inflammation, and oxidative stress. Additionally, this compound has been found to regulate the activity of various enzymes involved in glucose metabolism and lipid synthesis.
実験室実験の利点と制限
One of the major advantages of using 3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent anti-cancer activity. Additionally, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which may affect its bioavailability.
将来の方向性
There are several future directions for the research on 3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one. One of the most promising directions is the development of analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential anti-cancer agent.
合成法
The synthesis of 3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-methoxybenzoyl chloride with 6-methyl-1,3-benzothiazol-2-amine in the presence of triethylamine. The resulting intermediate is then reacted with 5-methyl-2-furfural in the presence of acetic acid to obtain the desired compound.
科学的研究の応用
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory, anti-oxidant, and anti-diabetic properties.
特性
製品名 |
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C25H20N2O5S |
分子量 |
460.5 g/mol |
IUPAC名 |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20N2O5S/c1-13-7-9-17-19(11-13)33-25(26-17)27-21(18-10-8-14(2)32-18)20(23(29)24(27)30)22(28)15-5-4-6-16(12-15)31-3/h4-12,21,28H,1-3H3/b22-20+ |
InChIキー |
UVMFWKRATGODIL-LSDHQDQOSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(/C(=C(/C4=CC(=CC=C4)OC)\O)/C(=O)C3=O)C5=CC=C(O5)C |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC(=CC=C4)OC)O)C(=O)C3=O)C5=CC=C(O5)C |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC(=CC=C4)OC)O)C(=O)C3=O)C5=CC=C(O5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266725.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266730.png)
![4-(3,4-dimethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266731.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-propoxyphenyl)methanolate](/img/structure/B266733.png)
![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266737.png)
![4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266738.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266740.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266742.png)
![(E)-{2-(2,3-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266744.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266745.png)

![3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266755.png)
![(E)-{2-(3,4-diethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B266756.png)
![5-(3,4-diethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266757.png)